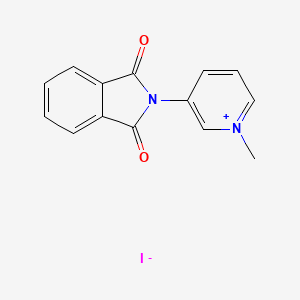![molecular formula C6H14S5 B14349709 1-Ethyl-4-[1-(ethylsulfanyl)ethyl]tetrasulfane CAS No. 94944-50-0](/img/structure/B14349709.png)
1-Ethyl-4-[1-(ethylsulfanyl)ethyl]tetrasulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-4-[1-(ethylsulfanyl)ethyl]tetrasulfane is an organic compound characterized by the presence of multiple sulfur atoms in its structure
Méthodes De Préparation
The synthesis of 1-Ethyl-4-[1-(ethylsulfanyl)ethyl]tetrasulfane typically involves the reaction of ethyl sulfide with sulfur in the presence of a catalyst. The reaction conditions often include elevated temperatures and controlled environments to ensure the formation of the desired tetrasulfane structure. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Analyse Des Réactions Chimiques
1-Ethyl-4-[1-(ethylsulfanyl)ethyl]tetrasulfane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the tetrasulfane into simpler sulfides. Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various derivatives. Typical reagents include alkyl halides and thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides and sulfones, while reduction produces simpler sulfides.
Applications De Recherche Scientifique
1-Ethyl-4-[1-(ethylsulfanyl)ethyl]tetrasulfane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound’s unique sulfur structure makes it a subject of interest in studies related to sulfur metabolism and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting sulfur-related pathways.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 1-Ethyl-4-[1-(ethylsulfanyl)ethyl]tetrasulfane exerts its effects involves interactions with various molecular targets. The sulfur atoms in the compound can form bonds with metal ions and other nucleophiles, leading to the formation of complex structures. These interactions are crucial in its role as a reagent in organic synthesis and its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
1-Ethyl-4-[1-(ethylsulfanyl)ethyl]tetrasulfane can be compared with other tetrasulfane compounds, such as:
- 1-Ethyl-4-[1-(methylsulfanyl)ethyl]tetrasulfane
- 1-Ethyl-4-[1-(propylsulfanyl)ethyl]tetrasulfane
These compounds share similar structural features but differ in the length and nature of the alkyl groups attached to the sulfur atoms
Propriétés
Numéro CAS |
94944-50-0 |
|---|---|
Formule moléculaire |
C6H14S5 |
Poids moléculaire |
246.5 g/mol |
Nom IUPAC |
1-ethylsulfanyl-1-(ethyltetrasulfanyl)ethane |
InChI |
InChI=1S/C6H14S5/c1-4-7-6(3)9-11-10-8-5-2/h6H,4-5H2,1-3H3 |
Clé InChI |
GGQVDQRZELRIPE-UHFFFAOYSA-N |
SMILES canonique |
CCSC(C)SSSSCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


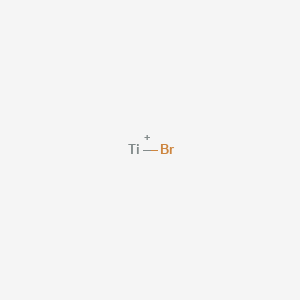
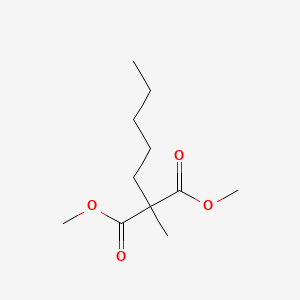
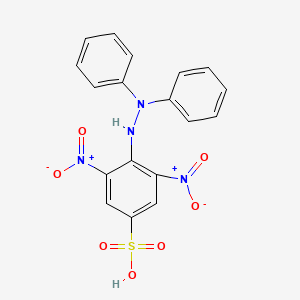
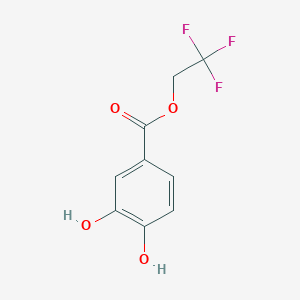
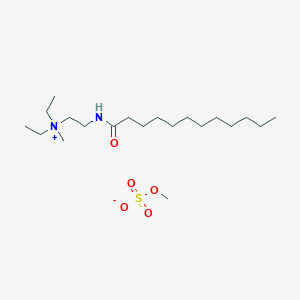
![Methyl 5,5,6,6-tetracyanobicyclo[2.2.2]oct-2-ene-1-carboxylate](/img/structure/B14349669.png)


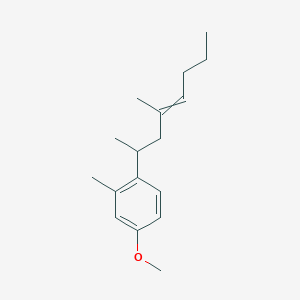
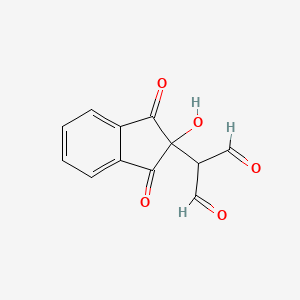

![Bis[2-(trimethylsilyl)ethyl] oxopropanedioate](/img/structure/B14349700.png)

